Dimerization Constant: 78‑Fold Higher Than Vancomycin
The dimerization constant of balhimycin is 78 times higher than that of vancomycin, as determined by capillary electrophoresis under identical conditions [1]. This difference is attributed to the distinct glycosylation pattern—specifically, the attachment site of the amino sugar on the aglycon—and is corroborated by the observation that N‑carbamoylation of the sugar amino group selectively abolishes the dimerization advantage of balhimycin while leaving vancomycin largely unaffected [1].
| Evidence Dimension | Glycopeptide dimerization constant (relative) |
|---|---|
| Target Compound Data | Balhimycin dimerization constant = 78× higher than vancomycin (normalized ratio) |
| Comparator Or Baseline | Vancomycin dimerization constant = 1× (baseline) |
| Quantified Difference | 78‑fold higher dimerization constant for balhimycin vs. vancomycin |
| Conditions | Capillary electrophoresis with partial‑filling technique; glycopeptide antibiotics in aqueous buffer; dimerization monitored via electrophoretic mobility shifts. |
Why This Matters
A 78‑fold higher dimerization constant implies that balhimycin can achieve significantly greater target‑ligand avidity through cooperative binding effects, which is critical for applications requiring enhanced molecular recognition, such as chiral selector development and drug‑target interaction studies.
- [1] Kang J, Bischoff D, Jiang Z, Bister B, Süssmuth RD, Schurig V. A mechanistic study of enantiomeric separation with vancomycin and balhimycin as chiral selectors by capillary electrophoresis. Dimerization and enantioselectivity. Anal Chem. 2004;76(8):2387-2392. doi:10.1021/ac034904p. PMID: 15080752. View Source
